molecular formula C17H16N4O3 B2743920 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108262-71-9

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2743920
CAS RN: 2108262-71-9
M. Wt: 324.34
InChI Key: ZKSWZVSEXGZFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolopyrazinone family and has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Antioxidant and Glucosidase Inhibitory Activities

Benzimidazole derivatives, which include structures related to 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, have been investigated for their antioxidant activities and glucosidase inhibitory potential. A study by Özil et al. (2018) highlighted the synthesis of benzimidazoles containing morpholine skeletons, showing significant in vitro antioxidant activities and α-glucosidase inhibitory properties, surpassing the standard acarbose in effectiveness Özil, M., Parlak, C., & Baltaş, N. (2018).

Application in Synthetic Fibres

The application of related pyrazolo[1,5-a]pyrazines in synthetic fibers has been explored by Rangnekar and Puro (2007). They synthesized arylazo dyes from pyrazolo[1,5-a]pyrimidines, which were then applied to polyester fibers as disperse dyes. This research suggests potential industrial applications of similar chemical structures in textile coloring Rangnekar, D. W., & Puro, S. S. (2007).

Antitumor Potential

Gomha et al. (2018) synthesized new azoles and azolopyrimidines incorporating a morpholine moiety, demonstrating potent antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. These findings indicate the potential of morpholine-containing pyrazolo[1,5-a]pyrazines in cancer treatment Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E. (2018).

Neuroprotective Effects

Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties, as studied by Sameem et al. (2017), demonstrated significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. This suggests the potential use of morpholine-based pyrazines in neuroprotective therapies Sameem, B., Saeedi, M., Mahdavi, M., Nadri, H., Moghadam, F., Edraki, N., Khan, M. I., & Amini, M. (2017).

Tubulin Polymerization Inhibition

A study by Minegishi et al. (2015) identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), that inhibits tubulin polymerization. This property is crucial in the development of cancer therapies, as it can disrupt the mitotic process in cancer cells Minegishi, H., Futamura, Y., Fukashiro, S., Muroi, M., Kawatani, M., Osada, H., & Nakamura, H. (2015).

properties

IUPAC Name

2-(morpholine-4-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16-15-10-13(17(23)20-6-8-24-9-7-20)19-21(15)11-14(18-16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSWZVSEXGZFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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